molecular formula C17H14N2O4 B3036744 1-(3-Cyano-4,6-dimethyl-2-pyridinyl) 2-methyl phthalate CAS No. 400077-09-0

1-(3-Cyano-4,6-dimethyl-2-pyridinyl) 2-methyl phthalate

Cat. No.: B3036744
CAS No.: 400077-09-0
M. Wt: 310.3 g/mol
InChI Key: PNYIKDDPBFQRCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Cyano-4,6-dimethyl-2-pyridinyl) 2-methyl phthalate is an organic compound with the molecular formula C17H14N2O4. It is characterized by the presence of a cyano group, two methyl groups on the pyridine ring, and a phthalate ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Cyano-4,6-dimethyl-2-pyridinyl) 2-methyl phthalate typically involves the reaction of 3-cyano-4,6-dimethyl-2-pyridine with 2-methyl phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1-(3-Cyano-4,6-dimethyl-2-pyridinyl) 2-methyl phthalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Cyano-4,6-dimethyl-2-pyridinyl) 2-methyl phthalate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Cyano-4,6-dimethyl-2-pyridinyl) 2-methyl phthalate involves its interaction with specific molecular targets and pathways. The cyano group and the pyridine ring play crucial roles in its binding to enzymes and receptors, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Cyano-4,6-dimethyl-2-pyridinyl) 2-methyl phthalate is unique due to the combination of its cyano group, dimethyl-pyridine ring, and phthalate ester moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

2-O-(3-cyano-4,6-dimethylpyridin-2-yl) 1-O-methyl benzene-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-10-8-11(2)19-15(14(10)9-18)23-17(21)13-7-5-4-6-12(13)16(20)22-3/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYIKDDPBFQRCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)OC(=O)C2=CC=CC=C2C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201334329
Record name 3-Cyano-4,6-dimethyl-2-pyridinyl methyl phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201334329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400077-09-0
Record name 3-Cyano-4,6-dimethyl-2-pyridinyl methyl phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201334329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-(3-Cyano-4,6-dimethyl-2-pyridinyl) 2-methyl phthalate
Reactant of Route 2
Reactant of Route 2
1-(3-Cyano-4,6-dimethyl-2-pyridinyl) 2-methyl phthalate
Reactant of Route 3
Reactant of Route 3
1-(3-Cyano-4,6-dimethyl-2-pyridinyl) 2-methyl phthalate
Reactant of Route 4
Reactant of Route 4
1-(3-Cyano-4,6-dimethyl-2-pyridinyl) 2-methyl phthalate
Reactant of Route 5
Reactant of Route 5
1-(3-Cyano-4,6-dimethyl-2-pyridinyl) 2-methyl phthalate
Reactant of Route 6
Reactant of Route 6
1-(3-Cyano-4,6-dimethyl-2-pyridinyl) 2-methyl phthalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.